2H-Oxireno[g][2]benzopyran-2,6,7-triol, 1a,3,5,6,7,7a-hexahydro-5-methyl-1a-(3-methyl-2-butenyl)-, (1aR,2S,5S,6R,7R,7aS)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Oxirenogbenzopyran-2,6,7-triol, 1a,3,5,6,7,7a-hexahydro-5-methyl-1a-(3-methyl-2-butenyl)-, (1aR,2S,5S,6R,7R,7aS)-rel- is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a fused oxirane ring
Preparation Methods
The synthesis of 2H-Oxirenogbenzopyran-2,6,7-triol involves multiple steps, including the formation of the oxirane ring and the introduction of hydroxyl groups. The synthetic route typically starts with a precursor molecule that undergoes a series of reactions, such as epoxidation and hydroxylation, under specific conditions to yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
2H-Oxirenogbenzopyran-2,6,7-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the oxirane ring or reduce the hydroxyl groups to hydrogen atoms.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2H-Oxirenogbenzopyran-2,6,7-triol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new drugs and understanding biochemical pathways.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2H-Oxirenogbenzopyran-2,6,7-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups and oxirane ring play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2H-Oxirenogbenzopyran-2,6,7-triol include other benzopyran derivatives and oxirane-containing molecules. These compounds share structural features but differ in their functional groups and overall reactivity. The uniqueness of 2H-Oxirenogbenzopyran-2,6,7-triol lies in its specific combination of hydroxyl groups and oxirane ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
163365-14-8 |
---|---|
Molecular Formula |
C15H22O5 |
Molecular Weight |
282.33 g/mol |
IUPAC Name |
5-methyl-1a-(3-methylbut-2-enyl)-2,3,5,6,7,7a-hexahydrooxireno[2,3-g]isochromene-2,6,7-triol |
InChI |
InChI=1S/C15H22O5/c1-7(2)4-5-15-13(18)9-6-19-8(3)11(16)10(9)12(17)14(15)20-15/h4,8,11-14,16-18H,5-6H2,1-3H3 |
InChI Key |
ICHJNTDKHBXTFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(CO1)C(C3(C(C2O)O3)CC=C(C)C)O)O |
melting_point |
144 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.